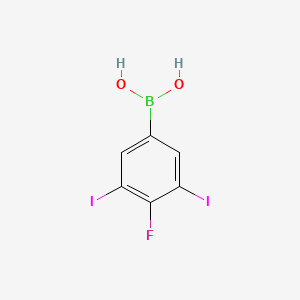
4-Fluoro-3,5-diiodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3,5-diiodophenylboronic acid is an organoboron compound with the molecular formula C6H4BFI2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and iodine atoms. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-diiodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3,5-diiodophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: For iodination and other oxidative transformations.
Reducing Agents: For reduction reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-Fluoro-3,5-diiodophenylboronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3,5-diiodophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: The parent compound, used widely in organic synthesis.
4-Fluorophenylboronic Acid: Similar structure but lacks the iodine substituents.
3,5-Diiodophenylboronic Acid: Similar structure but lacks the fluorine substituent.
Uniqueness
4-Fluoro-3,5-diiodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C6H4BFI2O2 |
|---|---|
Peso molecular |
391.72 g/mol |
Nombre IUPAC |
(4-fluoro-3,5-diiodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BFI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H |
Clave InChI |
CGTCFAPNEOYWOX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)I)F)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















